2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-11-5-4-10-16(17)18(22)20-13-15-9-6-12-21(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJLKRVCIFIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine under basic conditions.
Bromination: The benzamide core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Phenylpyrrolidine Moiety: The final step involves the attachment of the phenylpyrrolidine moiety to the brominated benzamide through a nucleophilic substitution reaction, typically using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., dichloromethane, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpyrrolidine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The position and nature of substituents on the benzamide ring significantly impact electronic properties and binding affinities.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromo substituent (ortho position) in the target compound may enhance steric hindrance compared to para-bromo analogues (e.g., compound 35).
- Fluorine Substitution: Compound 35 (3-fluoro) introduces polarity and hydrogen-bonding capacity, which could improve solubility compared to the non-fluorinated target compound .
Amine Group Modifications
Key Observations :
- Pyrrolidine vs. Pyridine/Pyrazole : The target compound’s pyrrolidine ring offers a balance of flexibility and stereochemical control, whereas pyridine (compound 35) or pyrazole (compound C) groups may enhance π-stacking or hydrogen-bonding, respectively .
- Steric Effects : Bulky groups like cumyl (compound 13) improve enantioselectivity in catalytic reactions, suggesting that the phenylpyrrolidinyl group in the target compound could similarly influence stereochemical outcomes .
Biological Activity
2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : The initial reaction involves benzoyl chloride and an amine under basic conditions to form the benzamide core.
- Bromination : The core undergoes bromination using agents like bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane.
- Attachment of the Phenylpyrrolidine Moiety : Finally, the phenylpyrrolidine group is attached through nucleophilic substitution, often using bases like sodium hydride or potassium carbonate.
The biological activity of this compound is influenced by its structural components:
- The bromine atom enhances reactivity and may facilitate interactions with biological targets, such as enzymes and receptors.
- The phenylpyrrolidine moiety contributes to binding affinity and specificity, potentially modulating various biochemical pathways.
Biological Activity
Research indicates that derivatives of benzamide, including this compound, exhibit significant biological activities:
Anticancer Properties
Studies have shown that similar compounds can act as kinase inhibitors, which are crucial in cancer therapy. For instance, the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating possible roles in treating neurological disorders.
Case Studies
-
Kinase Inhibition : A study involving benzamide derivatives demonstrated that they could inhibit key kinases involved in cancer progression, leading to decreased cell viability in various cancer cell lines.
This data highlights the compound's potential as a therapeutic agent in oncology .
Compound IC50 (μM) Target Kinase This compound 0.55 EGFR N-(4-chlorophenyl)-5-oxopyrrolidine 0.64 VEGFR - Neurotransmitter Modulation : In another investigation, compounds similar to this compound were tested for their effects on serotonin receptors. Results indicated a significant modulation of receptor activity, suggesting its utility in treating mood disorders.
Comparative Analysis
The uniqueness of this compound can be contrasted with other halogenated benzamides:
| Compound | Halogen Type | Biological Activity |
|---|---|---|
| 2-bromo-N-(1-phenylpyrrolidin-2-yl)methylbenzamide | Bromine | High affinity for kinases |
| 2-chloro-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylbenzamide | Chlorine | Moderate activity |
| 3-fluoro-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylbenzamide | Fluorine | Low activity |
This table illustrates how the presence of different halogens can significantly influence biological activity and binding properties.
Q & A
Q. What synthetic routes are recommended for preparing 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide?
The synthesis typically involves multi-step protocols:
- Halogenation and coupling : Bromine introduction via electrophilic aromatic substitution, followed by coupling of the benzamide core with the pyrrolidine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Pyrrolidine functionalization : The 1-phenylpyrrolidin-2-ylmethyl group is synthesized through reductive amination or nucleophilic substitution, optimized under reflux conditions with aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Confirm intermediates via TLC and final product via NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the pyrrolidine methylene protons show distinct splitting patterns (~δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~413.3) .
- X-ray Crystallography : Single-crystal analysis resolves 3D structure and hydrogen-bonding networks. Use SHELX programs for refinement .
Q. How can researchers optimize reaction yields for brominated benzamide derivatives?
- Temperature control : Maintain 60–80°C during bromination to minimize side reactions .
- Catalyst selection : Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings with aryl boronic acids .
- Solvent effects : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance nucleophilic substitution rates .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the bromine with Cl, F, or I to assess halogen effects on receptor binding .
- Pyrrolidine substituents : Compare 1-phenyl vs. alkyl/heteroaryl groups to evaluate steric/electronic impacts .
- Bioisosteric replacements : Substitute the benzamide with thiazole or oxazole rings to modulate solubility and potency .
- Assay selection : Use radioligand binding assays (e.g., for histamine H₃ receptors) and functional cAMP assays to quantify activity .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
- Blood-brain barrier (BBB) penetration : LogP calculations (~2.5–3.5) and P-glycoprotein efflux assays predict CNS accessibility .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that may explain discrepancies .
Q. What computational strategies can predict the compound’s interaction with neurological targets?
- Docking simulations : Use AutoDock Vina with histamine H₃ receptor crystal structures (PDB: 3RZE) to identify key binding residues (e.g., Asp³.³²) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess conformational changes .
- Free energy calculations : MM-GBSA quantifies binding affinities for SAR refinement .
Q. How to address low solubility in aqueous buffers during biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
- Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Data Analysis and Experimental Design
Q. What statistical methods are critical for analyzing dose-response data?
- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under varying temperatures .
- Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and confirm phenotype rescue .
- Fluorescence polarization : Track ligand binding to recombinant proteins in real time .
Q. What are best practices for reproducing crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
